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Compound of Interest

Compound Name: Tetrafluorophthalic anhydride

Cat. No.: B1293522 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

structural variations of molecular scaffolds is paramount. The substitution of hydrogen with

halogen atoms can significantly influence intermolecular interactions, crystal packing, and,

consequently, the physicochemical properties of a compound. This guide provides a

comparative analysis of the crystal structures of phthalimide and its halogenated derivatives,

with a focus on tetrafluorophthalimide, elucidated through X-ray diffraction.

This analysis aims to provide a clear comparison of key crystallographic parameters,

intermolecular interactions, and the experimental methodologies used to determine these

structures. The data presented is crucial for rational drug design and understanding the impact

of fluorination on molecular conformation and crystal packing.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic data for phthalimide,

tetrachlorophthalimide, and a representative N-substituted tetrafluorophthalimide derivative.

This data, obtained from single-crystal X-ray diffraction studies, allows for a direct comparison

of the unit cell dimensions, space group, and other critical parameters.
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Parameter Phthalimide
Tetrachlorophthali
mide

N-(2-
hydroxyethyl)-4,5,6
,7-
tetrafluorophthalim
ide

Chemical Formula C₈H₅NO₂ C₈HCl₄NO₂ C₁₀H₇F₄NO₃

Molecular Weight 147.13 g/mol 284.90 g/mol 281.16 g/mol

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/n P2₁/c

a (Å) 7.824(2) 7.933(2) 8.356(2)

b (Å) 6.002(2) 11.531(3) 10.987(3)

c (Å) 14.935(4) 10.219(3) 11.898(3)

α (°) 90 90 90

β (°) 102.43(3) 106.33(3) 109.89(3)

γ (°) 90 90 90

Volume (Å³) 684.1(3) 895.8(4) 1026.9(4)

Z 4 4 4

Density (calc) (g/cm³) 1.428 2.112 1.819

Data Source CSD Entry PHTHIM01 CSD Entry TCIPIM CSD Entry 1285324

Experimental Protocols
The determination of crystal structures is a meticulous process involving crystal growth, data

collection, and structure solution and refinement. While specific experimental details can vary, a

general workflow is outlined below.

Single Crystal Growth
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High-quality single crystals are essential for accurate X-ray diffraction analysis. A common

method for growing crystals of phthalimide and its derivatives is slow evaporation from a

suitable solvent. For instance, single crystals of phthalimide can be grown from an ethanol

solution, while tetrachlorophthalimide can be crystallized from acetic acid. The key is to allow

the solvent to evaporate slowly over several days or weeks, promoting the formation of well-

ordered crystals.

X-ray Data Collection
Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a

goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations

of the atoms. The diffractometer then rotates the crystal through a series of angles while

irradiating it with X-rays. A detector records the diffraction pattern, which consists of a set of

reflections of varying intensities.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space

group. The initial crystal structure is often solved using direct methods or Patterson methods.

This initial model is then refined using least-squares methods to improve the agreement

between the observed and calculated diffraction intensities. This refinement process yields the

final atomic coordinates, bond lengths, bond angles, and other structural parameters.
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General Workflow for X-ray Diffraction Analysis
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Caption: A simplified workflow for crystal structure determination.
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Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by a network of intermolecular

interactions. In phthalimides, hydrogen bonding and π-π stacking are significant forces that

dictate the crystal packing.

In the crystal structure of phthalimide, molecules are linked into centrosymmetric dimers by N-

H···O hydrogen bonds. These dimers are then further connected into chains.

For tetrachlorophthalimide, the presence of chlorine atoms introduces the possibility of halogen

bonding (Cl···O interactions) in addition to N-H···O hydrogen bonds, leading to a more complex

three-dimensional network.

In the case of N-(2-hydroxyethyl)-4,5,6,7-tetrafluorophthalimide, the fluorination of the benzene

ring significantly alters the electronic properties of the molecule. The crystal packing is

influenced by a combination of N-H···O and O-H···O hydrogen bonds involving the hydroxyethyl

substituent, as well as potential C-F···H and C-F···F interactions. The fluorine atoms can also

participate in weaker intermolecular interactions, contributing to the overall stability of the

crystal lattice.

Key Intermolecular Interactions in Halogenated Phthalimides

Phthalimide Tetrachlorophthalimide Tetrafluorophthalimide Derivative

N-H...O Hydrogen Bonds

π-π Stacking

N-H...O Hydrogen Bonds

Cl...O Halogen Bonds

π-π Stacking

N-H...O & O-H...O Hydrogen Bonds

C-F...H / C-F...F Interactions

Modified π-π Stacking

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1293522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A summary of intermolecular forces in phthalimides.

Conclusion
The X-ray diffraction analysis of phthalimide and its halogenated derivatives reveals significant

differences in their crystal structures. The introduction of chlorine and fluorine atoms alters the

unit cell parameters, crystal packing, and the nature of intermolecular interactions. While the

fundamental phthalimide scaffold remains, the halogen substituents introduce additional

interactions, such as halogen bonding and C-F contacts, which play a crucial role in the

supramolecular assembly. For drug development professionals, these structural insights are

vital for understanding how halogenation can be used to modulate the solid-state properties of

pharmaceutical compounds, ultimately impacting their solubility, stability, and bioavailability.

Further studies on a wider range of N-substituted tetrafluorophthalimides would provide a more

comprehensive understanding of the structural landscape of this important class of molecules.

To cite this document: BenchChem. [A Comparative Analysis of Halogenated Phthalimide
Crystal Structures via X-ray Diffraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293522#x-ray-diffraction-analysis-of-
tetrafluorophthalimide-crystal-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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